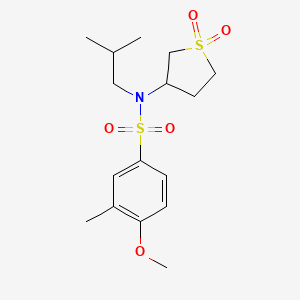

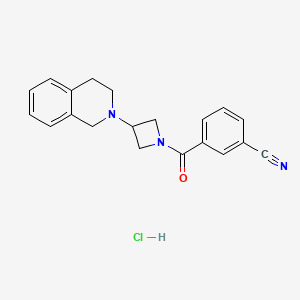

![molecular formula C21H16N2O2S2 B2506473 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide CAS No. 896348-90-6](/img/structure/B2506473.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through microwave-assisted methods, which provide a cleaner, more efficient, and faster approach compared to traditional thermal heating. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation in a solvent-free environment . Similarly, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through base-catalyzed direct cyclization using microwave irradiation . Another method involved the heterocyclization of corresponding aroylthioureas with bromine in dry acetone in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using various spectroscopic techniques such as IR, NMR, mass spectral study, and elemental analysis . The molecular conformations and modes of supramolecular aggregation are also studied, with some compounds exhibiting conformational disorder . The role of methyl functionality and non-covalent interactions such as π-π stacking, N-H...N, and S...O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been investigated .

Chemical Reactions Analysis

The chemical behavior of benzamide derivatives includes their ability to act as ligands in coordination compounds with various metal ions. For example, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide was reacted with different metal ions to synthesize coordination compounds, which were characterized by spectroscopic methods and thermal analysis . The ligand showed bidentate binding involving phenolic oxygen and azomethine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by their biological activities. Many synthesized compounds exhibit promising anticancer activity against various human cancer cell lines . The biochemical evaluation of these compounds includes structure-activity relationship studies and in vitro assays to determine their inhibitory effects on specific enzymes or biological pathways . The thermal properties and stability of these compounds and their metal complexes are analyzed using thermal gravimetric analysis .

Scientific Research Applications

Antimicrobial Agents

- Synthesis of 2-phenylamino-thiazole derivatives : These derivatives, including benzothiazole compounds, have been synthesized and shown to have significant antimicrobial activity against various bacterial and fungal strains, sometimes even exceeding the effectiveness of reference drugs (Bikobo et al., 2017).

Anticancer Evaluation

- Design and synthesis of thiazolyl benzamides for cancer treatment : Certain benzothiazole derivatives have been developed and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, with some derivatives being more effective than reference drugs (Ravinaik et al., 2021).

Antioxidant Activity

- Benzothiazole derivatives in mitigating acetaminophen toxicity : These compounds have demonstrated potential in inactivating reactive chemical species through their antioxidant activity, showing protective effects in models of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Inhibitors of Biological Processes

- Stearoyl-CoA desaturase-1 (SCD-1) inhibitors : Benzamide compounds with thiazolyl structures have been identified as potent SCD-1 inhibitors, showing promise in altering lipid metabolism (Uto et al., 2009).

Supramolecular Gelators

- Role of methyl functionality in gelation : N-(thiazol-2-yl)benzamide derivatives have been found to exhibit gelation behavior towards certain solvents, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Synthesis and Activity of Anti-Inflammatory Drugs

- Development of nonsteroidal anti-inflammatory drugs : Compounds derived from thiazole and thiazoline, including benzamide derivatives, have been synthesized and shown to have anti-inflammatory activity (Lynch et al., 2006).

Mechanism of Action

Target of Action

Compounds containing the benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .

Mode of Action

The mode of action of benzothiazole derivatives can vary depending on the specific compound and its targets. For example, some benzothiazole derivatives have been found to inhibit certain enzymes or interact with specific receptors

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJUYQQHDCQNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)